![molecular formula C24H25BrN4O3S B2904247 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189663-44-2](/img/structure/B2904247.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25BrN4O3S and its molecular weight is 529.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide and similar compounds have been studied for their potential antibacterial properties. Research has shown that some derivatives of this compound exhibit broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria (Borad et al., 2015), (Rezki, 2016).
Antiviral Activities
Studies have also explored the antiviral activities of related compounds. Certain derivatives have shown promising results against viruses such as influenza A/H3N2 and human coronavirus 229E, indicating the potential of these compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).
Anticancer Properties
Research has been conducted on the potential anticancer properties of this compound derivatives. Some of these compounds have shown considerable activity against various cancer cell lines, highlighting their potential as anticancer agents (Yurttaş et al., 2015).
Antimicrobial Activities
These compounds have also been evaluated for their antimicrobial activities, showing effectiveness against various strains of Candida species and pathogenic bacteria, suggesting their use in antimicrobial therapy (Altıntop et al., 2011).
Antioxidant Activities
Some derivatives have been studied for their antioxidant activities, compared with known antioxidants like ascorbic acid. This research suggests a potential role for these compounds in oxidative stress-related conditions (Kadhum et al., 2011).
Epidermal Growth Factor Receptor Inhibition
Research has explored the use of certain derivatives as inhibitors of the epidermal growth factor receptor, which could be relevant in treatments for diseases like cancer (Fleita et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O3S/c1-2-29-11-9-24(10-12-29)27-22(16-3-5-17(25)6-4-16)23(28-24)33-14-21(30)26-18-7-8-19-20(13-18)32-15-31-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUQCIZKBWAJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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